The synthesis of 1-Bromo-4-((pentyloxy)methyl)benzene can be achieved through several methods, primarily involving the alkylation of bromobenzene derivatives. A common synthetic route includes:
The efficiency of this synthesis can be influenced by factors such as temperature, solvent choice, and the nature of the base used.
The molecular structure of 1-Bromo-4-((pentyloxy)methyl)benzene features a bromine atom attached to a benzene ring at the para position relative to a pentyloxy group. The structure can be represented using various notations:
InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3
CCCCCOC1=CC=C(Br)C=C1
This arrangement results in a molecular geometry that allows for potential interactions in self-assembly processes due to the hydrophobic characteristics of the pentyloxy group and the polar nature of the bromine atom.
1-Bromo-4-((pentyloxy)methyl)benzene participates in several chemical reactions typical for aromatic compounds:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 1-Bromo-4-((pentyloxy)methyl)benzene primarily involves its reactivity as an electrophile or nucleophile depending on the reaction conditions:
These mechanisms are fundamental for understanding how this compound can be utilized in various synthetic pathways.
The physical properties of 1-Bromo-4-((pentyloxy)methyl)benzene include:
Chemical properties include its reactivity towards nucleophiles and electrophiles, which makes it suitable for further functionalization and incorporation into larger molecular frameworks.
1-Bromo-4-((pentyloxy)methyl)benzene has several scientific applications:
These applications underscore its significance in advancing research in organic chemistry and materials science.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0